molecular formula C7H8BrN3O B13512138 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine

3-(5-Bromo-2-pyrazinyl)-3-oxetanamine

Cat. No.: B13512138
M. Wt: 230.06 g/mol
InChI Key: ZMTYRSJPDGFASA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is a chemical compound with the molecular formula C7H8BrN3O It is known for its unique structure, which includes a brominated pyrazine ring and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with appropriate reagents to form the desired oxetane ring. One common method includes the use of azetidin-3-ol as a starting material, which undergoes bromination and subsequent cyclization to form the oxetane ring .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including bromination and cyclization reactions, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-pyrazinyl)-3-oxetanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Oxidation Reactions: Products include oxetanone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

3-(5-Bromo-2-pyrazinyl)-3-oxetanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine involves its interaction with specific molecular targets. The brominated pyrazine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The oxetane ring may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is unique due to its combination of a brominated pyrazine ring and an oxetane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

3-(5-bromopyrazin-2-yl)oxetan-3-amine

InChI

InChI=1S/C7H8BrN3O/c8-6-2-10-5(1-11-6)7(9)3-12-4-7/h1-2H,3-4,9H2

InChI Key

ZMTYRSJPDGFASA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CN=C(C=N2)Br)N

Origin of Product

United States

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